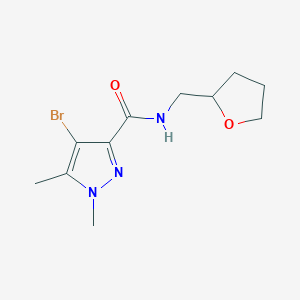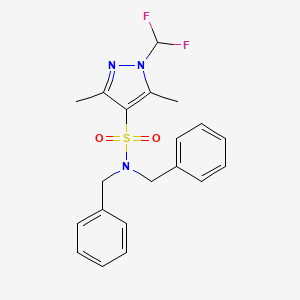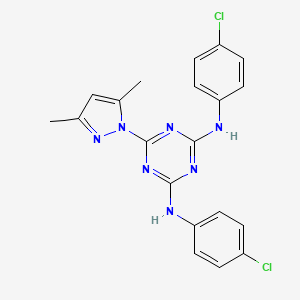![molecular formula C12H19N5O5S B14929441 1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidinecarboxamide core, which is often found in bioactive molecules, and a pyrazole ring, known for its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidinecarboxamide core This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive core structures.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidinecarboxamide core may interact with protein targets, while the pyrazole ring could modulate the activity of enzymes involved in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-TRIAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
Uniqueness
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both the piperidinecarboxamide core and the pyrazole ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H19N5O5S |
|---|---|
Molekulargewicht |
345.38 g/mol |
IUPAC-Name |
1-methylsulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H19N5O5S/c1-23(21,22)16-5-2-10(3-6-16)12(18)13-4-7-15-9-11(8-14-15)17(19)20/h8-10H,2-7H2,1H3,(H,13,18) |
InChI-Schlüssel |
ZHIXKLOANMOXBD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)

![N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929368.png)

![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14929381.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14929384.png)
![ethyl 6-[(5-ethoxy-4-nitro-1H-pyrazol-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14929406.png)
![[3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile](/img/structure/B14929410.png)
![7-(difluoromethyl)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929416.png)

![4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14929426.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
![3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929461.png)
